molecular formula C5H9N3O2S B1421872 (1-methyl-1H-pyrazol-4-yl)methanesulfonamide CAS No. 1247841-25-3

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide

Cat. No.: B1421872
CAS No.: 1247841-25-3
M. Wt: 175.21 g/mol
InChI Key: PYHBPMYORLDKDX-UHFFFAOYSA-N
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Description

“(1-methyl-1H-pyrazol-4-yl)methanesulfonamide” is a chemical compound with the molecular formula C5H9N3O2S . It has a molecular weight of 175.21 g/mol .


Synthesis Analysis

A novel two-step protocol for the synthesis of benzylic sulfonamides was developed . This method was used to access analogues of the compound .


Molecular Structure Analysis

The compound has a 2D structure and a 3D conformer . The IUPAC name is (1-methylpyrazol-4-yl)methanesulfonamide . The InChI code is 1S/C5H9N3O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10) .


Chemical Reactions Analysis

The compound has been used in the development of a CSF-1R PET tracer . A set of six compounds based on this inhibitor was designed, synthesized, and evaluated in vitro for potency and selectivity .


Physical and Chemical Properties Analysis

The compound has a molecular weight of 175.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass is 175.04154771 g/mol . The topological polar surface area is 86.4 Ų .

Scientific Research Applications

1. Bioanalytical Standard in Clinical Trials

(1-methyl-1H-pyrazol-4-yl)methanesulfonamide, as part of the compound PF-2413873, has been used in the preparation of its deuterated form for application as a bioanalytical standard in clinical trials. This process involves base-catalyzed exchange and specific strategies to label the sulfone-containing substituent, addressing challenges such as deuterium loss under assay conditions (Rozze & Fray, 2009).

2. Volumetric and Acoustic Properties in Aqueous Solutions

The compound has been studied for its interactions in aqueous solutions of quinoxaline derivatives, focusing on the effects of temperature and concentration. This research, which includes measurements of density and sound velocity, provides insights into solute-solute and solute-solvent interactions, contributing to a deeper understanding of its physical properties in various conditions (Raphael, Bahadur & Ebenso, 2015).

3. Synthesis and Photoluminescent Properties

Research into bis(pyrazol-1-yl)methane derivatives, which include this compound, has explored their synthesis, crystal structures, and photoluminescent properties. These studies are significant for understanding the applications of these compounds in areas like luminescent materials and sensors (Wang et al., 2015).

4. Building Blocks for Metal-Organic Frameworks

The compound has been investigated for its potential as a building block in the synthesis of metal-organic frameworks (MOFs). This research is essential for the development of new materials with applications in catalysis, gas storage, and separation technologies (Burlutskiy & Potapov, 2021).

Safety and Hazards

The compound has hazard statements H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The design of the compound was based on the desire to reduce time-dependent inhibition of CYP3A4 (TDI) by members of this structural class . This suggests that future research could focus on further reducing this inhibition.

Properties

IUPAC Name

(1-methylpyrazol-4-yl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O2S/c1-8-3-5(2-7-8)4-11(6,9)10/h2-3H,4H2,1H3,(H2,6,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYHBPMYORLDKDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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